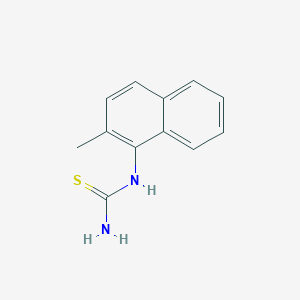

(2-Methylnaphthalen-1-yl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

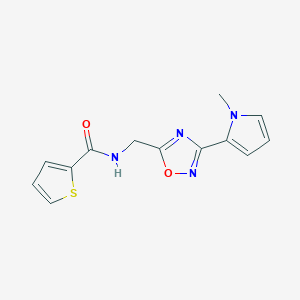

(2-Methylnaphthalen-1-yl)thiourea is a useful research compound. Its molecular formula is C12H12N2S and its molecular weight is 216.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Sensing : A derivative, 1-((2-hydroxynaphthalen-1-yl)methylene)thiourea, was synthesized and characterized for its fluorescent sensing behaviors. It demonstrated a significant increase in fluorescence intensity in the presence of Al3+, making it a potential sensor for aluminum ions (Wang et al., 2016).

HPLC Analysis of Thiols : The use of a related compound, 4-(6-methylnaphthalen-2-yl)-4-oxobuten-2-oic acid, as a fluorogenic reagent in pre-column derivatization for high-performance liquid chromatography (HPLC) of biologically important thiols was investigated. This method could be useful for analyzing thiols like L-cysteine and glutathione (Cavrini et al., 1989).

Mercury Ion Binding : New thiourea derivatives, including 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea, were synthesized and evaluated for their binding behavior towards mercury ions. This could have implications for mercury ion detection and removal (Ngah et al., 2017).

Synthesis of N, N′-Disubstituted Thiourea Derivatives : A study discussed the green synthesis of 1, 3-disubstituted thiourea derivatives, highlighting their importance in medicinal chemistry for their diverse biological activities. This process used solar thermal energy, making it environmentally friendly (Kumavat et al., 2013).

Catalytic Performance in Chemical Synthesis : Benzoxazine derived ordered mesoporous carbon materials, using thiourea-type benzoxazine as a carbon precursor, showed promising results as catalysts for the selective oxidation of 2-methylnaphthalene. This research could have significant implications in industrial chemical processes (Zang et al., 2020).

DNA-Binding Studies and Biological Activities : Nitrosubstituted acylthioureas, including 1-acetyl-3-(4-nitrophenyl)thiourea, were synthesized and studied for their DNA interaction and potential anti-cancer activities, highlighting the versatile role of thiourea derivatives in pharmaceutical research (Tahir et al., 2015).

Mechanism of Action

Target of Action

Thiourea derivatives, including (2-Methylnaphthalen-1-yl)thiourea, have been found to interact with a variety of molecular targets. Thiourea derivatives are known to interact with enzymes involved in the biosynthesis of various cell wall components, including mycolic acids, peptidoglycans, and arabinans .

Mode of Action

It is known that thiourea derivatives can inhibit the polymerization process of certain proteins . This suggests that this compound may interact with its targets, leading to changes in their function and potentially inhibiting their activity.

Pharmacokinetics

A study on the pharmacokinetics of other thiourea derivatives showed that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . This suggests that this compound may have similar ADME properties, impacting its bioavailability.

Action Environment

Like other chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other substances .

Safety and Hazards

Future Directions

Thioureas, including “(2-Methylnaphthalen-1-yl)thiourea”, have potential applications in asymmetric synthesis and medicinal chemistry . They have been used as catalysts in organic synthesis, particularly in stereoselective reactions . Thiourea structures are also an important bioactive substructure in various bio-molecules having various biological activities .

Properties

IUPAC Name |

(2-methylnaphthalen-1-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c1-8-6-7-9-4-2-3-5-10(9)11(8)14-12(13)15/h2-7H,1H3,(H3,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBSRYHAMYUUEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromophenyl)-6-(2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2507586.png)

![(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B2507588.png)

![tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate](/img/structure/B2507589.png)

![[3-(2-Aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone](/img/structure/B2507590.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B2507603.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2507605.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2507606.png)